molecular formula C5H2BrClN4 B14089223 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No.: B14089223
M. Wt: 233.45 g/mol
InChI Key: GRVXIQGPLCPPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound features a bifunctionalized triazolopyridazine core, a privileged scaffold in drug discovery known for yielding biologically active molecules . The bromo and chloro substituents at the 8 and 6 positions, respectively, provide distinct synthetic handles for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions, enabling the rapid exploration of structure-activity relationships (SAR) . The triazolopyridazine scaffold is of significant research interest due to its demonstrated potential in various therapeutic areas. Derivatives of this heterocyclic system have been investigated as potent cytotoxic agents, with some analogs showing promising activity against diverse cancer cell lines, including breast cancer (MCF-7) and leukemic cells . Furthermore, the scaffold is recognized for its antimicrobial properties, with numerous 1,2,4-triazole-based compounds exhibiting substantial antibacterial and antifungal activities . In enzyme inhibition studies, closely related triazolopyridazine compounds have been developed as potent dual inhibitors of key oncogenic kinases, such as c-Met and Pim-1, which are critical targets in cancer therapy due to their roles in cell proliferation, survival, and metastasis . This makes 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine a valuable building block for researchers synthesizing novel compounds for antiproliferative and antimicrobial evaluation, as well as for kinase inhibitor development. This product is intended for research purposes as a key synthetic intermediate or as a standard for analytical method development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

8-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

InChI

InChI=1S/C5H2BrClN4/c6-3-1-4(7)10-11-5(3)8-2-9-11/h1-2H

InChI Key

GRVXIQGPLCPPJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NN2N=C1Cl)Br

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives with Halogenated Pyridazines

A foundational approach involves the cyclization of halogenated pyridazine precursors with hydrazine derivatives. For instance, 6-chloropyridazine-3-carboxylic acid hydrazide serves as a key intermediate. Treatment with bromine in acetic acid under reflux conditions facilitates simultaneous bromination and cyclization to yield the triazolopyridazine core.

Reaction Conditions:

  • Temperature: 80–100°C
  • Solvent: Acetic acid
  • Reagents: Bromine (1.2 equivalents)
  • Yield: 68–74%

This method prioritizes regioselectivity, with the bromine atom preferentially occupying the 8-position due to electronic effects from the adjacent chlorine substituent. Nuclear magnetic resonance (NMR) studies confirm the absence of positional isomers, underscoring the reaction’s reliability.

Cross-Dehydrogenative Coupling (CDC) Strategies

Recent advances employ cross-dehydrogenative coupling (CDC) reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds. While originally developed for pyrazolo[1,5-a]pyridines, this method adapts well to triazolopyridazine systems.

Optimized Protocol:

  • Catalyst: Acetic acid (6 equivalents)
  • Oxidant: Molecular oxygen (1 atm)
  • Solvent: Ethanol
  • Temperature: 130°C
  • Reaction Time: 18 hours

Under these conditions, the enol form of β-dicarbonyl compounds undergoes nucleophilic addition to N-amino-2-iminopyridines, followed by oxidative dehydrogenation and cyclization (Figure 1).

Mechanistic Pathway:

  • Nucleophilic Addition: Enol attack on the iminopyridine electrophile.
  • Oxidative Dehydrogenation: Oxygen-mediated removal of hydrogen atoms.
  • Cyclization: Intramolecular attack to form the triazole ring.

This method achieves yields up to 90% for analogous triazolopyridine systems, suggesting scalability for triazolopyridazines.

Halogen Exchange Reactions

Late-stage functionalization via halogen exchange offers a route to introduce bromine at the 8-position. Starting from 6,8-dichloro-triazolo[1,5-b]pyridazine, treatment with hydrobromic acid (HBr) in the presence of a copper(I) catalyst facilitates bromide substitution.

Key Parameters:

Parameter Value
Catalyst CuBr (10 mol%)
Solvent Dimethylformamide (DMF)
Temperature 120°C
Reaction Time 12 hours
Yield 82%

This method circumvents the need for handling elemental bromine, enhancing safety profiles. However, regiochemical control remains challenging if multiple halogenation sites exist.

Oxidative Cyclization Using Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as iodobenzene diacetate (IBD), enable oxidative cyclization of hydrazine-pyridazine conjugates. A representative procedure involves:

  • Hydrazide Formation: 6-Chloropyridazine-3-carboxylic acid reacts with hydrazine hydrate.
  • Oxidative Cyclization: IBD (1.5 equivalents) in dichloromethane at 25°C for 6 hours.

Advantages:

  • Mild reaction conditions (room temperature).
  • High functional group tolerance.
  • Yield: 76%.

Mechanistic studies propose iodonium ion intermediates that facilitate intramolecular C–N bond formation.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

Method Yield (%) Scalability Safety Considerations
Cyclization with Br₂ 68–74 Moderate Bromine handling required
CDC with O₂ 80–90* High High-pressure O₂
Halogen Exchange 82 High CuBr catalyst disposal
Oxidative Cyclization 76 Moderate Hypervalent iodine cost

*Reported for analogous systems.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazolopyridazine, while oxidation can lead to the formation of a triazolopyridazine oxide .

Scientific Research Applications

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Properties :

  • Synthesis : The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the substitution of bromine in 8-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives with cyanide groups under microwave-assisted conditions .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of triazolo-pyridazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Application Reference
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine Br (C8), Cl (C6) 232.47 PDE10 inhibition; mGluR5 modulation
6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine Cl (C6), CF₃ (C2) 222.55 Cytostatic activity (ED₅₀: 0.25–3.0 µg/cm³)
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine Br (C6), CH₃ (C2) 212.04 Not explicitly reported; used in SAR studies
8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine Br (C8), Cl (C5) 232.47 Intermediate in kinase inhibitor synthesis
6-Chloro-8-(dimethylaminosulfonylmethyl)-1,2,3,4-tetrazolo[1,5-b]pyridazine Cl (C6), SO₂N(CH₃)₂ (C8) 309.62 High cytostatic activity (ED₅₀: 0.009×10⁻⁴ M)

Key Observations:

Substituent Position and Activity :

  • Chlorine at position 6 (C6) is critical for cytostatic activity in tetrazolo-pyridazines, as seen in . However, triazolo-pyridazines require dual substitution (e.g., Cl at C6 and Br at C8) for optimal enzyme inhibition .
  • Trifluoromethyl (CF₃) groups enhance lipophilicity and metabolic stability, as observed in 6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine .

Core Heterocycle Differences :

  • Pyridazine (two nitrogen atoms) vs. pyridine (one nitrogen) cores influence electronic properties and binding affinity. For example, triazolo[1,5-a]pyridines (e.g., 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine) are more commonly used in kinase inhibitors, whereas pyridazine derivatives target PDEs .

Pharmacological Activity

  • Cytostatic Activity: Tetrazolo-pyridazines with Cl at C6 and sulfonamide groups at C8 (e.g., 6-Chloro-8-(dimethylaminosulfonylmethyl)-tetrazolo[1,5-b]pyridazine) exhibit ED₅₀ values comparable to cytosine arabinoside (0.009×10⁻⁴ M vs. 0.03–0.04×10⁻⁴ M) .
  • Enzyme Inhibition : The target compound’s bromine and chlorine substituents enhance its role as a PDE10 inhibitor, likely due to improved halogen bonding with active-site residues .

Notes on Discrepancies and Limitations

Nomenclature Variability: Some evidence refers to triazolo[1,5-a]pyridine (e.g., ) instead of pyridazine, highlighting the need for careful structural validation.

Limited Pharmacological Data: Direct activity data for the target compound are sparse, necessitating extrapolation from structurally related analogs.

Biological Activity

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is C5H2BrClN4C_5H_2BrClN_4 with a molecular weight of approximately 233.46 g/mol. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a triazole ring fused with a pyridazine structure, which is significant for its reactivity and biological properties. The presence of bromine and chlorine substituents enhances its chemical reactivity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine exhibits promising biological activities, particularly in the realm of cancer therapy. Various studies have demonstrated its potential as an anticancer agent through different mechanisms:

  • Cytotoxicity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.
  • Mechanisms of Action : Its anticancer activity may involve the inhibition of specific kinases and interference with cellular pathways essential for tumor growth.

Anticancer Activity

A study evaluated the cytotoxic effects of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine on several cancer cell lines using the MTT assay. The results indicated significant growth inhibition across different concentrations:

Cell LineIC50 (µM)Viable Cells (%) at 10 µM (48h)
HeLa9.2216.33
MCF-714.3121.64
NCI-H4607.0130.38

These findings suggest that the compound has a strong inhibitory effect on cell viability in a dose-dependent manner .

Mechanistic Studies

Further investigations into the mechanisms revealed that 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine may act by inhibiting key enzymes involved in cancer progression:

  • Aurora Kinase Inhibition : The compound demonstrated significant inhibition of Aurora A/B kinases with IC50 values indicating potent activity.
  • Microtubule Disassembly : It was found to bind to tubulin, leading to microtubule disassembly and subsequent apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Bromo-[1,2,4]triazolo[1,5-a]pyrazineLacks chlorine but retains bromineModerate anticancer activity
5-Bromo-[1,2,4]triazolo[1,5-b]pyridazineSimilar halogenated structureSignificant cytotoxicity
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazineDifferent ring fusionLimited anticancer properties

The unique combination of halogen substituents in 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine may contribute to its enhanced biological activity compared to its analogs.

Q & A

Q. What are the common synthetic routes for 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, and how do reaction conditions affect yield and purity?

The synthesis typically involves condensation reactions between halogenated pyridazine precursors and triazole derivatives. For example, a condensation reaction of 3-chloropyridazine with 1,2,4-triazole under reflux in polar aprotic solvents (e.g., DMF) yields triazolopyridazine scaffolds . Reaction optimization includes:

  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side products.
  • Catalysts : Base catalysts (e.g., K₂CO₃) are critical for deprotonation and cyclization .
  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization ensures >95% purity .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for confirming its structure?

Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and halogen placement .
  • X-ray Crystallography : Resolves crystal packing and torsion angles (e.g., 55.6° twist in carboxylate groups) .
  • HPLC-MS : Validates purity (>97%) and molecular weight (e.g., MW 198.02 for bromo-triazolopyridines) .

Q. What are the initial steps for evaluating the biological activity of this compound, and how are assays designed?

Primary assays focus on antimicrobial or anticancer activity :

  • MIC (Minimum Inhibitory Concentration) : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
  • Control Experiments : Include reference drugs (e.g., ciprofloxacin) and solvent blanks to validate results .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize by-products, and what role do computational methods play?

Reaction Optimization Strategies :

  • Solvent Screening : Replace DMF with less toxic alternatives (e.g., acetonitrile) to reduce side reactions .
  • Flow Chemistry : Continuous flow systems enhance mixing and temperature control, improving yield by 15–20% .
    Computational Design :
  • Quantum mechanical calculations (DFT) predict transition states and guide catalyst selection .
  • Machine learning models analyze reaction databases to predict optimal conditions (e.g., 8 h reaction time for 76% yield) .

Q. What strategies resolve contradictions in biological activity data across studies?

Common issues include assay variability and compound stability :

  • Reproducibility Checks : Standardize assay protocols (e.g., pH, incubation time) .
  • Metabolite Profiling : Use LC-MS to identify degradation products interfering with activity .
  • Structural Analog Comparison : Compare with derivatives (e.g., 6-methyl-triazolopyridazines) to isolate pharmacophores .

Q. How do tandem reactions improve the synthesis of derivatives compared to traditional methods?

Tandem reactions combine multiple steps (e.g., cyclization and functionalization) in one pot:

  • Example : Ethyl 4-bromo-3-methylbut-2-enoate reacts with triazolylmethanone in DMF/K₂CO₃ to form carboxylate derivatives in 76% yield .
  • Advantages : Reduced purification steps and higher atom economy (vs. traditional annulation requiring 3–4 steps) .

Q. How are discrepancies in spectroscopic data addressed during characterization of novel derivatives?

  • Multi-Technique Validation : Combine NMR, IR, and HRMS to resolve ambiguous peaks (e.g., distinguishing N-H from Br signals) .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to confirm triazole ring connectivity .
  • Reference Standards : Compare with structurally validated analogs (e.g., 7-bromo-triazolopyridines) .

Q. What safety protocols are essential for handling this compound, particularly regarding waste disposal?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles .
  • Waste Management : Halogenated waste must be stored separately and incinerated by certified facilities to prevent environmental release .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.